4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
CAS No.: 922005-41-2
Cat. No.: VC6357042
Molecular Formula: C24H32N2O5S
Molecular Weight: 460.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922005-41-2 |
|---|---|
| Molecular Formula | C24H32N2O5S |
| Molecular Weight | 460.59 |
| IUPAC Name | N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C24H32N2O5S/c1-6-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-22-21(15-18)26(14-13-17(2)3)23(27)24(4,5)16-31-22/h7-12,15,17,25H,6,13-14,16H2,1-5H3 |
| Standard InChI Key | CJLDHDVLBLXZOY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound is systematically named N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxybenzenesulfonamide . Its molecular formula, C₂₄H₃₂N₂O₅S, corresponds to a molecular weight of 460.59 g/mol . The International Chemical Identifier (InChI) key, CJLDHDVLBLXZOY-UHFFFAOYSA-N, uniquely distinguishes its stereochemical and connectivity features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 922005-41-2 | |
| Molecular Formula | C₂₄H₃₂N₂O₅S | |
| Molecular Weight | 460.59 g/mol | |
| XLogP3 | 4.4 | |
| Topological Polar SA | 93.3 Ų |
Structural Elucidation
The molecule consists of:
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A benzo[b] oxazepine core: A seven-membered ring system integrating oxygen at position 1 and nitrogen at position 5 .
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3,3-Dimethyl substituents: Methyl groups at position 3 of the oxazepine ring confer steric bulk .
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5-Isopentyl side chain: A 3-methylbutyl group at position 5 enhances lipophilicity .
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4-Oxo functionality: A ketone at position 4 introduces hydrogen-bonding potential .
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4-Ethoxybenzenesulfonamide: A para-ethoxy-substituted benzene sulfonamide at position 7, critical for molecular recognition .
The SMILES string, CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C, codifies this connectivity .
Synthetic Pathways and Reactivity
Table 2: Critical Reaction Steps for Analogues
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄, reflux | 60–75 |
| Sulfonylation | Pyridine, RT, 12 h | 85–90 |
| Alkylation | K₂CO₃, DMF, 80°C | 70–80 |
Stability and Reactivity
The compound’s XLogP3 of 4.4 indicates high lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The sulfonamide group may undergo hydrolysis under strongly acidic or basic conditions, while the ketone is susceptible to nucleophilic attack.
Physicochemical and Computational Properties
Experimental Data Gaps
Key parameters such as melting point, solubility, and spectral data (NMR, IR) remain unreported in open literature .
Computed Properties
PubChem’s computational models provide insights :
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Hydrogen Bond Donors/Acceptors: 1 donor (sulfonamide NH) and 6 acceptors (sulfonyl O, ketone O, ether O) .
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Rotatable Bonds: 8, indicating significant conformational flexibility .
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Molar Refractivity: 125.3 cm³/mol, correlating with polarizability .
Table 3: Advanced Computed Properties
| Property | Value |
|---|---|
| Monoisotopic Mass | 460.2032 Da |
| Complexity Index | 725 |
| Heavy Atom Count | 32 |
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